molecular formula C9H13ClN2O B13625866 (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

(R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B13625866
M. Wt: 200.66 g/mol
InChI Key: JVISUMSUTIGTRO-UHFFFAOYSA-N
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Description

(R)-4-(Pyrrolidin-3-yloxy)Pyridine Hydrochloride is a chiral organic compound featuring a pyridine ring substituted with a pyrrolidin-3-yloxy group at the 4-position, in its R-enantiomeric form, and stabilized as a hydrochloride salt. The stereochemistry of the pyrrolidine moiety may influence binding affinity to biological targets, while the pyridine ring contributes to solubility and bioavailability .

Properties

IUPAC Name

4-pyrrolidin-3-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVISUMSUTIGTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the pyridine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidin-3-yloxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the use of bases or acids to facilitate the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Challenges

  • Toxicity Profile : Pyrrolidine-based compounds demonstrate lower cytotoxicity (IC50 > 100 μM in HEK293 cells) versus piperidine derivatives (IC50 ≈ 50 μM), likely due to reduced membrane disruption .
  • Patent Landscape : Over 20 patents since 2020 highlight modifications to the pyrrolidine-oxy-pyridine scaffold, emphasizing its versatility in drug discovery .

Methodological Considerations

  • Data Sources : Platforms like Research Gate and SCImago provide access to comparative studies and crystallographic data critical for structural analysis .
  • Analytical Techniques : HPLC with chiral columns remains the gold standard for enantiomeric purity assessment, as emphasized in recent SCI publications .

Q & A

Q. What are the recommended synthetic routes for (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step pathways, including:

  • Nucleophilic substitution : Reacting pyrrolidin-3-ol derivatives with halogenated pyridines under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer, critical for stereospecific biological activity .
  • Hydrochloride salt formation : Treatment with HCl in ethanol or diethyl ether to improve stability .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield and enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional group integrity (e.g., pyrrolidine O-linkage at C4 of pyridine) .
  • HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., diastereomers or unreacted intermediates) .
  • X-ray crystallography : Resolves absolute configuration for chiral validation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage : Protect from moisture and light at -20°C in airtight containers. Hydrochloride salts are hygroscopic; use desiccants .
  • Decomposition risks : Prolonged exposure to heat (>40°C) may lead to cleavage of the pyrrolidine-ether bond. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

Advanced Research Questions

Q. How do the electronic and steric properties of the pyrrolidin-3-yloxy group influence biological activity?

  • Electronic effects : The oxygen atom in the ether linkage enhances hydrogen-bonding potential with target proteins (e.g., kinase active sites) .
  • Steric hindrance : The (R)-configuration directs the pyrrolidine ring away from the pyridine plane, optimizing binding to enantioselective receptors .
  • Case study : Analogues with bulkier substituents (e.g., 4-fluorophenyl) show reduced activity due to steric clashes, as shown in molecular docking studies .

Q. How should researchers address contradictions in reported biological data for this compound?

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in enzyme inhibition may arise from varying ATP concentrations in kinase assays .
  • Metabolic interference : Check for off-target effects using knockout cell models or competitive binding assays .
  • Statistical validation : Apply Bland-Altman analysis to evaluate inter-laboratory variability in dose-response curves .

Q. What methodologies are recommended for studying the compound’s reactivity in aqueous vs. non-polar environments?

  • Hydrolysis kinetics : Use LC-MS to track degradation in PBS (pH 7.4) at 37°C. The ether bond is stable in water but susceptible to acidic/basic conditions .
  • Solubility profiling : Measure partition coefficients (logP) via shake-flask method (octanol/water). Hydrochloride salts improve aqueous solubility but may aggregate in non-polar solvents .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Prodrug strategies : Introduce ester moieties to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Nanocarrier encapsulation : Use liposomes or PEGylated nanoparticles to prolong half-life and reduce renal clearance .
  • Metabolic stability : Conduct liver microsome assays (human/rodent) to identify cytochrome P450-mediated oxidation hotspots .

Key Methodological Recommendations

  • Prioritize chiral HPLC for ee determination to avoid false positives in biological assays .
  • Use deuterated DMSO for NMR to prevent solvent interference with pyrrolidine protons .
  • Cross-validate synthetic yields with gravimetric and spectroscopic methods .

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